molecular formula C23H25NO4 B3047402 (8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol CAS No. 138964-88-2

(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol

Cat. No. B3047402
CAS RN: 138964-88-2
M. Wt: 379.4 g/mol
InChI Key: KXSJHSREHJDQJT-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is an essential area of research due to their occurrence in bioactive natural products and pharmaceutical compounds. Numerous methodologies have been reported for constructing pyrrolo[2,1-a]isoquinolines. Recent advances in this field cover the period from 2011 to 2021 .

Scientific Research Applications

Stereospecific Synthesis and Structural Analysis

Research has delved into the stereospecific synthesis of related hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolines, highlighting the compound's structural complexity and synthetic challenges. One study described the stereospecific synthesis of two hexahydrodibenzo[f,h]pyrrolo-[1,2-b]isoquinolines, emphasizing the optical antipode relationship with naturally occurring compounds like (−)-antofine, isolated from Cynanchum vincetoxicum (L. Pers.) (Faber & Wiegrebe, 1976).

Inhibitory Activity and Antiviral Properties

The synthesis and biological evaluation of hexahydrodibenzo[f,h]pyrrolo[2,1-a]isoquinoline derivatives have been explored, with findings indicating significant protein synthesis inhibitory effects. This suggests potential applications in fields targeting protein synthesis pathways for therapeutic purposes (Copado, Grande, Trigo, & Soellhuber, 1986).

Additionally, compounds structurally related to the queried molecule have shown antiviral activities against the tobacco mosaic virus, demonstrating the potential for these compounds in antiviral research (An’, Huang, Yang, Zhang, Li, Yao, & Gao, 2001).

Antitumor Evaluation and DNA Interaction

A series of dibenzo[f,h]pyrrolo[1,2-b]isoquinoline derivatives have been synthesized and evaluated for antiproliferative effects, with some showing significant antitumor activities. These derivatives were found to induce DNA damage, interfere with cell cycle progression, and trigger apoptosis, presenting a promising avenue for cancer research (Patel, Jain, Rao, Lin, Shah, Lai, Su, & Lee, 2020).

Novel Synthetic Approaches and Potential Applications

Innovative synthetic approaches for creating related pyrrolo[1,2-b]isoquinolin-10(5H)-ones have been developed, leading to the discovery of new topoisomerase inhibitors. This highlights the compound's relevance in the design of therapeutic agents targeting DNA topoisomerases, enzymes crucial for DNA replication and cell division (Wu, Liu, Dong, Ma, Wang, Shi, Fang, Chen, Li, Zhang, Sheng, & Wang, 2016).

properties

IUPAC Name

(8bS,13aS)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrophenanthro[9,10-f]indolizin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-26-19-7-6-14-15-9-13-5-4-8-24(13)12-18(15)16-10-20(27-2)21(28-3)11-17(16)22(14)23(19)25/h6-7,9-11,13,18,25H,4-5,8,12H2,1-3H3/t13-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSJHSREHJDQJT-UGSOOPFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3=CC4CCCN4CC3C5=CC(=C(C=C52)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C=C1)C3=C[C@@H]4CCCN4C[C@@H]3C5=CC(=C(C=C52)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327373
Record name (8bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138964-88-2
Record name (8bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol
Reactant of Route 2
(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol
Reactant of Route 3
(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol
Reactant of Route 4
(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol
Reactant of Route 5
(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol
Reactant of Route 6
(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.